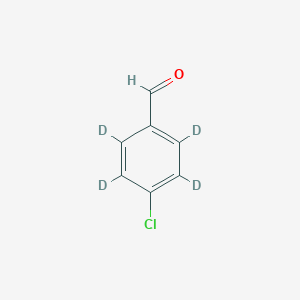

4-Chlorobenzaldehyde-2,3,5,6-d4

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPYQKSLYISFPO-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584010 | |

| Record name | 4-Chloro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62285-59-0 | |

| Record name | 4-Chlorobenzaldehyde-2,3,5,6-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62285-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62285-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzaldehyde-2,3,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chlorobenzaldehyde-2,3,5,6-d4, a deuterated analog of 4-chlorobenzaldehyde (B46862). This isotopically labeled compound is a valuable building block in medicinal chemistry and drug development, particularly in studies involving pharmacokinetic analysis, metabolic stability, and as an internal standard in quantitative bioanalysis.

Introduction

Deuterium-labeled compounds are critical tools in modern pharmaceutical research. The substitution of hydrogen with deuterium (B1214612) can significantly alter a molecule's metabolic fate due to the kinetic isotope effect. The stronger carbon-deuterium bond can slow down enzymatic cleavage, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced metabolic clearance. This compound serves as a key intermediate for the synthesis of more complex deuterated molecules.

Synthesis

The synthesis of this compound is most effectively achieved through the formylation of commercially available chlorobenzene-d5 (B46527). The Vilsmeier-Haack reaction is a well-established and suitable method for this transformation, offering a regioselective approach to introduce a formyl group onto an aromatic ring.[1][2][3]

Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] This electrophilic reagent then reacts with the electron-rich (relative to the formylating agent) deuterated chlorobenzene (B131634) ring to yield the desired aldehyde after aqueous workup. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group; however, due to steric hindrance at the ortho positions, the para-substituted product is predominantly formed.[5][6]

Caption: Synthetic pathway for this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of Chlorobenzene-d5

This protocol is adapted from general procedures for the Vilsmeier-Haack reaction.[7][8]

Materials:

-

Chlorobenzene-d5 (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the solid Vilsmeier reagent may be observed.

-

Formylation: Dissolve chlorobenzene-d5 (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques. The following tables summarize the expected and reference data.

Physicochemical Properties

| Property | Value | Reference/Source |

| Molecular Formula | C₇HD₄ClO | - |

| Molecular Weight | 144.59 g/mol | - |

| CAS Number | 62285-59-0 | - |

| Appearance | Colorless to yellow powder or white crystalline solid | [9] |

| Melting Point | 47.5 °C (for non-deuterated) | [9] |

| Boiling Point | 213.5 °C (for non-deuterated) | [9] |

| Isotopic Purity | Typically >98 atom % D | Commercial Suppliers |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart due to the absence of aromatic protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) |

Reference data for non-deuterated 4-chlorobenzaldehyde shows the aldehyde proton at approximately 9.99 ppm.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the carbon attached to the chlorine, the carbon attached to the formyl group, and a single signal for the four deuterated carbons. The signals for the deuterated carbons will appear as triplets due to C-D coupling.[11]

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-D coupling) | ¹J(C-D) (Hz) |

| Carbonyl (C=O) | ~191 | Singlet | - |

| C-Cl | ~141 | Singlet | - |

| C-CHO | ~135 | Singlet | - |

| C2, C3, C5, C6 | ~130 | Triplet (t) | ~24-27 |

Reference data for non-deuterated 4-chlorobenzaldehyde shows signals at approximately 190.9, 141.0, 134.7, and 130.9, 129.5 ppm.[12] The one-bond C-D coupling constant in deuterated benzene is around 24.3 Hz.[13]

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound will show a molecular ion peak at m/z 144, which is 4 mass units higher than the non-deuterated compound. The fragmentation pattern will be similar to the non-deuterated analogue, with the corresponding fragments also showing a +4 mass shift if they retain the deuterated ring.

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 144/146 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| [M-H]⁺ | 143/145 | Loss of the aldehyde proton |

| [M-CHO]⁺ | 115/117 | Loss of the formyl group, forming chlorobenzene-d4⁺ |

| [C₆D₄Cl]⁺ | 115/117 | Chlorophenyl-d4 cation |

The mass spectrum of non-deuterated 4-chlorobenzaldehyde shows a molecular ion at m/z 140/142 and a base peak at m/z 139 ([M-H]⁺).[9][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier.[15] This should be considered when developing analytical methods.

Conclusion

This technical guide outlines a reliable synthetic route for the preparation of this compound via the Vilsmeier-Haack formylation of chlorobenzene-d5. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry. The successful synthesis and characterization of this deuterated building block will facilitate the development of novel isotopically labeled compounds for advanced pharmaceutical research.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 12. rsc.org [rsc.org]

- 13. 2005-03 [nmr.chem.ualberta.ca]

- 14. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 15. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to 4-Chlorobenzaldehyde-2,3,5,6-d4: Spectral Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chlorobenzaldehyde-2,3,5,6-d4, a deuterated analog of 4-chlorobenzaldehyde. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic stability studies, pharmacokinetic profiling, and as an internal standard in analytical methods. Due to the limited availability of public spectral data for this specific deuterated compound, this guide presents a predictive analysis based on the known spectral characteristics of its non-deuterated counterpart and established principles of NMR, IR, and Mass Spectrometry.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇HD₄ClO |

| Molecular Weight | 144.59 g/mol |

| CAS Number | 62285-59-0 |

| Appearance | Colorless to light yellow crystalline solid |

| Isotopic Purity | Typically ≥98 atom % D |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of the non-deuterated analog and the known effects of deuterium (B1214612) substitution on spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to be significantly simplified compared to the non-deuterated compound due to the replacement of the aromatic protons with deuterium. The primary signal will be from the aldehyde proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated carbons will appear as low-intensity multiplets due to C-D coupling.

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde carbon (C=O) |

| ~140 | C1 (Carbon attached to -CHO) |

| ~135 | C4 (Carbon attached to -Cl) |

| ~130 (multiplet) | C2, C6 (Deuterated carbons) |

| ~129 (multiplet) | C3, C5 (Deuterated carbons) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the carbonyl group and the carbon-chlorine bond. The C-H stretching and bending vibrations of the aromatic ring will be replaced by C-D vibrations at lower frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~2200 - ~2300 | Weak to Medium | Aromatic C-D stretch |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-Cl stretch |

| ~820 | Strong | C-D out-of-plane bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the mass of the deuterated compound. The fragmentation pattern will be influenced by the presence of deuterium.

| m/z | Relative Intensity (%) | Assignment |

| 146 | Moderate | [M+2]⁺ (due to ³⁷Cl isotope) |

| 144 | High | [M]⁺ (Molecular ion) |

| 143 | High | [M-H]⁺ or [M-D]⁺ |

| 115 | Moderate | [M-CHO]⁺ or [M-CDO]⁺ |

| 78 | Moderate | [C₆H₄Cl]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an electron ionization (EI) source

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

Procedure:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

-

Volatilize the sample in the ion source.

-

Ionize the gaseous molecules using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan the desired mass range (e.g., m/z 40-200) to obtain the mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectral analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectral analysis of this compound.

Isotopic Enrichment Analysis of 4-Chlorobenzaldehyde-2,3,5,6-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the isotopic enrichment analysis of 4-Chlorobenzaldehyde-2,3,5,6-d4. This deuterated analog of 4-chlorobenzaldehyde (B46862) is a critical internal standard and building block in pharmaceutical research and development, particularly in metabolic studies and quantitative bioanalysis. Accurate determination of its isotopic enrichment is paramount for the integrity and precision of experimental results.

Quantitative Data Summary

The isotopic enrichment of this compound is typically determined by the manufacturer and provided in the certificate of analysis. The key parameters are the atom percent deuterium (B1214612) (Atom % D) and the chemical purity. Below is a summary of typical specifications from commercial suppliers.

| Parameter | Specification Range | Notes |

| Isotopic Enrichment | ≥ 98 Atom % D | Represents the percentage of deuterium atoms at the specified labeled positions. |

| Chemical Purity | ≥ 99% (CP) | Determined by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). |

| Mass Shift | M+4 | The molecular weight is increased by 4 Da compared to the unlabeled compound due to the substitution of four hydrogen atoms with deuterium. |

Table 1: Typical Specifications for this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Fragments (m/z) of Unlabeled Compound |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 142 (M+2), 140 (M+), 139 (M-H), 111, 75 |

| This compound | C₇HD₄ClO | 144.59 | Expected M+4 shift; fragmentation pattern may vary slightly. |

Table 2: Physicochemical and Mass Spectrometric Data [1][2][3][4][5]

Experimental Protocols

The determination of isotopic enrichment of this compound is primarily accomplished using mass spectrometry coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust method for analyzing volatile and semi-volatile compounds like 4-chlorobenzaldehyde.

2.1.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile (B52724) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for analysis.

-

Matrix Samples: For analysis in biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

2.1.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 2 minutes.

-

Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

2.1.3. Data Analysis

The isotopic enrichment is calculated by comparing the peak areas of the molecular ions of the deuterated (M+4) and non-deuterated (M) species, as well as other isotopologues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For less volatile derivatives or for analysis in complex biological fluids, LC-MS/MS offers high sensitivity and specificity.

2.2.1. Derivatization (Optional but Recommended)

To enhance ionization efficiency and chromatographic retention, derivatization can be employed. A common method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone.

-

Derivatizing Reagent: Prepare a solution of DNPH in acetonitrile with a small amount of acid catalyst (e.g., sulfuric acid).

-

Reaction: Mix the sample extract with the DNPH solution and incubate at 50-60 °C for 30-60 minutes.

-

Quenching: Quench the reaction with a suitable buffer and dilute for LC-MS/MS analysis.

2.2.2. LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the derivatized analyte and its deuterated internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte in a biological matrix using this compound as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Application in Pharmaceutical Synthesis

4-Chlorobenzaldehyde is a key precursor in the synthesis of various pharmaceuticals. One such example is the muscle relaxant Chlormezanone (B1668783).[6] The use of this compound in this synthesis would result in a deuterated final product, which can be used in pharmacokinetic and metabolic studies to trace the fate of the drug.

Caption: Synthesis of deuterated Chlormezanone and its application.

General Metabolic Pathway

Aromatic aldehydes can undergo several metabolic transformations in vivo. The primary routes of metabolism are oxidation to the corresponding carboxylic acid and reduction to the alcohol, followed by potential conjugation reactions.

Caption: General metabolic pathways for 4-chlorobenzaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 3. 4-Chlorobenzaldehyde(104-88-1) MS spectrum [chemicalbook.com]

- 4. 4-氯苯甲醛-2,3,5,6-d4 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. CN104817518A - Optimized chlormezanone synthesis method - Google Patents [patents.google.com]

Commercial Synthesis of 4-Chlorobenzaldehyde-2,3,5,6-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial synthesis of 4-Chlorobenzaldehyde-2,3,5,6-d4, a deuterated analog of 4-chlorobenzaldehyde. This isotopically labeled compound is a valuable building block in pharmaceutical research, particularly in metabolic studies and as an internal standard in pharmacokinetic analysis. This document details the probable synthetic routes, experimental protocols, and relevant chemical data.

Overview of Commercial Synthetic Strategy

The commercial production of this compound follows a "bottom-up" approach, which ensures high isotopic purity and regioselectivity. This strategy involves two main stages:

-

Synthesis of the deuterated precursor: Chlorobenzene-d5 (B46527) is the key starting material.

-

Formylation of the deuterated aromatic ring: An aldehyde group is introduced onto the chlorobenzene-d5 ring.

Two primary industrial methods are considered for the formylation step: the Vilsmeier-Haack reaction and the Gattermann-Koch reaction . The choice between these methods on a commercial scale depends on factors such as cost, safety, and desired purity.

Synthesis of the Precursor: Chlorobenzene-d5

The synthesis of the deuterated precursor, chlorobenzene-d5, is a critical first step. A common laboratory and potentially scalable method involves the hydrogen-deuterium exchange of chlorobenzene (B131634).

Experimental Protocol: Hydrogen-Deuterium Exchange for Chlorobenzene-d5 Synthesis

This protocol is based on a patented method for deuteration of aromatic compounds.

Reaction: C₆H₅Cl + 5D₂O → C₆D₅Cl + 5HDO

Materials:

-

Chlorobenzene

-

Deuterium (B1214612) oxide (D₂O)

-

10% Platinum on carbon catalyst

-

Argon gas

Procedure:

-

In a 50 mL three-necked flask equipped with a condenser, thermometer, and electromagnetic stirring, add chlorobenzene (0.25 mmol), deuterium oxide (5 mL), 10% platinum on carbon (24.38 mg), isopropanol (0.1 mL), and a cyclohexane solution (0.9 mL).

-

Purge the reaction system with argon gas to replace the air.

-

Heat the mixture to 90°C and maintain this temperature for 24 hours.

-

Cool the reaction to room temperature and remove the platinum on carbon catalyst by filtration.

-

To the resulting mixture of deuterium oxide and crude product, add dichloromethane (10 mL) for extraction.

-

Separate the organic and deuterium water layers.

-

Collect the lower organic layer and concentrate it by rotary evaporation at 38°C to obtain the deuterated chlorobenzene-d5 liquid.

Quantitative Data:

| Parameter | Value |

| Yield | 88%[1] |

| Isotopic Purity | Typically >99 atom % D |

Formylation of Chlorobenzene-d5

The introduction of the formyl group onto the chlorobenzene-d5 ring is the final key transformation. Below are the detailed considerations for the two most likely industrial methods.

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. While chlorobenzene is considered electron-deficient, this reaction can be driven to completion under more forcing industrial conditions.

References

Technical Guide: Solubility and Stability of 4-Chlorobenzaldehyde-2,3,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chlorobenzaldehyde-2,3,5,6-d4. The information presented is crucial for the handling, formulation, and development of this compound in a research and pharmaceutical setting. The data and protocols are based on available information for 4-Chlorobenzaldehyde (B46862), which is expected to have nearly identical physicochemical properties to its deuterated analog.

Core Properties

This compound is a deuterated form of 4-chlorobenzaldehyde, an aromatic aldehyde. It appears as a white to pale yellow crystalline solid with a characteristic aromatic aldehyde odor.

Solubility Profile

This compound exhibits a range of solubilities in various solvents, a critical consideration for its application in organic synthesis, purification, and formulation.

Qualitative Solubility

The compound is slightly soluble in water and demonstrates good solubility in a variety of organic solvents.[1] This is attributed to the polar carbonyl group allowing for limited interaction with water, while the aromatic ring and chlorine substituent favor dissolution in less polar organic media.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of 4-Chlorobenzaldehyde in various solvents at 25°C. This data provides a valuable reference for solvent selection and concentration calculations.

| Solvent | Solubility (g/L) at 25°C |

| Water | 1.16 |

| Ethanol | 87.88 |

| Methanol | 83.63 |

| Isopropanol | 63.46 |

| n-Propanol | 83.48 |

| n-Butanol | 70.4 |

| Isobutanol | 57.79 |

| sec-Butanol | 88.53 |

| n-Pentanol | 76.15 |

| Acetone | 397.64 |

| 2-Butanone (MEK) | 375.69 |

| Ethyl Acetate | 195.5 |

| Methyl Acetate | 380.13 |

| n-Propyl Acetate | 224.63 |

| n-Butyl Acetate | 187.33 |

| Acetonitrile | 246.45 |

| N,N-Dimethylformamide (DMF) | 440.71 |

| Dimethyl Sulfoxide (DMSO) | 244.65 |

| N-Methyl-2-pyrrolidone (NMP) | 325.58 |

| Tetrahydrofuran (THF) | 290.05 |

| 1,4-Dioxane | 259.97 |

| Toluene | 94.94 |

| Chloroform | 371.06 |

| n-Hexane | 7.61 |

| Cyclohexane | 9.51 |

| Ethylene Glycol | 37.04 |

| Acetic Acid | 210.38 |

| n-Octanol | 63.4 |

Stability Profile

Understanding the stability of this compound is critical for ensuring its integrity during storage and use. The compound is known to be sensitive to several environmental factors.

General Stability

4-Chlorobenzaldehyde is stable under recommended storage conditions, which typically involve a cool, dry place in a tightly sealed container, protected from air and light.[2] However, it is sensitive to air and light and is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[3]

Photostability

Exposure to UV light can lead to the degradation of 4-Chlorobenzaldehyde. A study on the photoinduced degradation of chlorinated benzaldehydes in aerated aqueous solutions using UV light (λ = 253.7 nm) reported a first-order reaction kinetic rate constant (k) of 3.90 x 10⁻² min⁻¹ for 4-chlorobenzaldehyde.[1]

Thermal Stability

While specific quantitative data on thermal degradation is limited, it is known that upon heating to decomposition, 4-Chlorobenzaldehyde can emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Degradation Pathways

The primary degradation pathways for 4-Chlorobenzaldehyde include oxidation of the aldehyde group to a carboxylic acid and reactions involving the aromatic ring and chlorine atom, particularly under photolytic conditions. The oxidation of 4-chlorobenzaldehyde can yield 4-chlorobenzoic acid.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination Protocol

A common method for determining the solubility of a solid compound in a solvent is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the vial to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability Testing Protocol (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a specified period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature or elevated temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

-

Photodegradation: Expose the compound (in solid state and in solution) to UV and visible light in a photostability chamber for a specified duration.

Procedure:

-

Prepare solutions of this compound for the hydrolytic, oxidative, and photolytic solution studies. For solid-state studies, use the compound as is.

-

Expose the samples to the respective stress conditions for a predetermined time.

-

At various time points, withdraw samples and neutralize them if necessary (for acidic and basic hydrolysis).

-

Analyze the samples using a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

-

Characterize the degradation products using techniques such as LC-MS/MS and NMR.

Visualizations

The following diagrams illustrate key concepts related to the solubility and stability of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Key factors influencing the stability of this compound.

Caption: A logical workflow for conducting forced degradation studies.

References

An In-depth Technical Guide to the Chemical Purity and Assay of 4-Chlorobenzaldehyde-2,3,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for determining the chemical purity and assay of 4-Chlorobenzaldehyde-2,3,5,6-d4. This deuterated analog of 4-chlorobenzaldehyde (B46862) is a valuable internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of its non-labeled counterpart. Ensuring its high chemical and isotopic purity is critical for accurate analytical results.

Chemical and Physical Properties

This compound is a solid at room temperature. The introduction of deuterium (B1214612) atoms into the aromatic ring results in a higher molecular weight compared to the unlabeled compound.

| Property | Value |

| Molecular Formula | C₇HD₄ClO |

| Molecular Weight | 144.59 g/mol |

| CAS Number | 62285-59-0 |

| Appearance | White to light yellow solid |

| Melting Point | 45-50 °C (lit.) |

| Boiling Point | 213-214 °C (lit.) |

Purity Specifications

Commercial suppliers of this compound typically provide the following purity specifications. It is crucial for researchers to verify these specifications or perform their own purity assessment.

| Parameter | Typical Specification |

| Chemical Purity | ≥96% - 99% (by GC or HPLC) |

| Isotopic Purity (atom % D) | ≥98% |

Potential Impurities

Understanding the potential impurities is key to selecting the appropriate analytical methods for purity determination. Impurities can arise from the synthesis process or degradation.

Common Impurities:

-

Unreacted Starting Materials: Residuals from the deuteration of 4-chlorobenzaldehyde.

-

Partially Deuterated Species: Molecules with fewer than four deuterium atoms.

-

Positional Isomers: Isomers with deuterium at different positions.

-

Oxidation Product: 4-Chlorobenzoic acid-d4, formed by the oxidation of the aldehyde group.

-

Residual Solvents: Solvents used during synthesis and purification.

Experimental Protocols for Purity and Assay

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of the chemical and isotopic purity of this compound.

Gas Chromatography (GC) for Chemical Purity

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for assessing the chemical purity and identifying volatile impurities.

Experimental Protocol:

-

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Equity-1, HP-5MS), with dimensions of 30 m x 0.25 mm x 0.25 µm, is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 10 minutes at 300 °C.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reverse-phase HPLC with UV detection is a complementary technique to GC for purity analysis, particularly for non-volatile impurities like the corresponding carboxylic acid.

Experimental Protocol:

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) is recommended.[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over 15-20 minutes can be a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV spectrum of 4-chlorobenzaldehyde shows an absorption maximum around 308 nm in acetonitrile, which can be used for detection.[2]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 0.5 mg/mL.

-

Data Analysis: Purity is determined by the area percent method at the specified wavelength.

Quantitative NMR (qNMR) for Assay and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both determining the absolute purity (assay) and the isotopic enrichment of this compound.

Quantitative ¹H-NMR (qNMR) can be used to determine the absolute purity of the compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh about 10-20 mg of this compound and a similar amount of the internal standard into a vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Use a pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being quantified to ensure full relaxation. A D1 of 30-60 seconds is often sufficient.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% error).

-

-

Data Processing:

-

Apply a zero-filling and a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

-

Carefully phase the spectrum and perform a baseline correction.

-

-

Calculation of Purity: The purity of the analyte (P_analyte) can be calculated using the following formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

-

I = Integral area

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

²H-NMR (Deuterium NMR) is a direct method to determine the isotopic enrichment at each deuterated position.[3]

Experimental Protocol:

-

Instrumentation: An NMR spectrometer equipped with a broadband probe capable of detecting the deuterium frequency.

-

Sample Preparation: Dissolve a sufficient amount of the sample (typically 20-50 mg) in a non-deuterated solvent (e.g., CHCl₃ or DMSO) to avoid a large solvent signal in the ²H spectrum.

-

Data Acquisition:

-

Acquire the ²H-NMR spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of deuterium, a larger number of scans may be required to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The spectrum will show a signal for the deuterium atoms on the aromatic ring.

-

The isotopic enrichment can be estimated by comparing the integral of the deuterium signal to the integral of a known concentration of a deuterated reference standard. A more common approach is to use ¹H-NMR to quantify the residual protons.

-

The isotopic purity can also be calculated from the ¹H-NMR spectrum by quantifying the small signals corresponding to the residual protons on the aromatic ring.

Experimental Protocol:

-

Follow the same procedure as for the ¹H-NMR for chemical purity.

-

Data Analysis:

-

Integrate the aldehyde proton signal (around 10 ppm) and set its integral to 1.00.

-

Integrate the residual proton signals in the aromatic region (around 7.5-7.8 ppm).

-

The total integral of the residual aromatic protons represents the mole fraction of non-deuterated sites.

-

The atom % D can be calculated as: Atom % D = (1 - (Total integral of residual aromatic protons / 4)) * 100

-

Summary of Data Presentation

The quantitative data obtained from the various analytical techniques should be summarized in clear and concise tables for easy comparison and reporting.

Table 1: Chemical Purity Data

| Method | Purity (%) | Potential Impurities Detected |

| GC-FID | e.g., 99.5 | Volatile impurities, unreacted starting materials |

| HPLC-UV | e.g., 99.2 | Non-volatile impurities, 4-chlorobenzoic acid-d4 |

| ¹H-qNMR | e.g., 99.0 ± 0.5 | Provides absolute purity (assay) |

Table 2: Isotopic Purity Data

| Method | Atom % D |

| ¹H-NMR | e.g., 98.5 |

| ²H-NMR | Confirmatory |

Conclusion

A multi-technique approach is essential for the comprehensive characterization of the chemical and isotopic purity of this compound. Gas chromatography and high-performance liquid chromatography are excellent for assessing chemical purity and identifying potential impurities. Quantitative NMR spectroscopy provides a powerful tool for determining the absolute assay and for accurately measuring the isotopic enrichment. By following the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of this important analytical standard, ensuring the reliability of their experimental results.

References

A Technical Guide to the Physical Properties of 4-Chlorobenzaldehyde and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physical properties of 4-Chlorobenzaldehyde and its deuterated isotopologue, 4-Chlorobenzaldehyde-d4. Understanding the subtle yet significant differences imparted by isotopic substitution is crucial for applications in mechanistic studies, quantitative analysis, and drug development where kinetic isotope effects can play a pivotal role.

Comparative Analysis of Physical Properties

The introduction of deuterium (B1214612) into the molecular structure of 4-Chlorobenzaldehyde results in a predictable increase in molecular weight and can influence other physical properties such as melting and boiling points. The following table summarizes the key physical data for both compounds, compiled from various sources.

| Physical Property | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde-d4 |

| Molecular Formula | C₇H₅ClO[1][2] | C₇HD₄ClO |

| Molecular Weight | 140.57 g/mol [1][2][3] | 144.59 g/mol [4] |

| Melting Point | 45-50 °C[4][5] | 45-50 °C[4] |

| Boiling Point | 213-215 °C[2][4] | 213-214 °C[4] |

| Density | ~1.24 g/cm³ (at 20°C) | No data available |

| Appearance | White to pale yellow crystalline solid or powder[1][6] | Solid[4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene (B151609), and chloroform[6][7] | No specific data, but expected to have similar solubility to the non-deuterated form. |

Isotopic Effects on Physical Properties

The primary difference between 4-Chlorobenzaldehyde and 4-Chlorobenzaldehyde-d4 is the substitution of four hydrogen atoms on the benzene ring with deuterium atoms. This isotopic substitution leads to an increase in the molecular weight of approximately 4 grams per mole.

Theoretically, the increased mass of deuterium can lead to stronger intermolecular interactions, which may slightly increase the melting and boiling points. However, the available data for 4-Chlorobenzaldehyde-d4 shows a melting and boiling point range that is very similar to its non-deuterated counterpart. It is important to note that the physical properties of deuterated compounds are not always significantly different from their non-deuterated analogs, and the observed effects can be subtle. The primary utility of deuterated compounds often lies in their altered chemical reactivity (kinetic isotope effect) and their use as internal standards in analytical chemistry.[8]

Experimental Protocols: Synthesis of 4-Chlorobenzaldehyde

While specific experimental protocols for the determination of the physical properties listed above are standard laboratory procedures, a general method for the synthesis of 4-Chlorobenzaldehyde is provided below. This can be adapted for the synthesis of the deuterated analog by using a deuterated starting material.

One common method for the preparation of 4-Chlorobenzaldehyde is through the hydrolysis of p-chlorobenzal chloride.[9]

Materials:

-

p-Chlorobenzal chloride

-

Concentrated sulfuric acid

-

Ice

-

Ether

-

Sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

p-Chlorobenzal chloride is stirred with approximately eight times its weight of concentrated sulfuric acid in a suitable reaction flask.

-

The reaction mixture is stirred at room temperature. A gentle warming may be applied if the reaction is slow to initiate.

-

The reaction is allowed to proceed for 1-2 hours, during which the evolution of hydrogen chloride gas will be observed.

-

Upon completion, the reaction mixture is carefully poured onto ice.

-

The resulting mixture is extracted several times with ether.

-

The combined ethereal extracts are neutralized with a sodium bicarbonate solution, washed with water, and then dried over magnesium sulfate.

-

The ether is removed by evaporation, and the crude 4-Chlorobenzaldehyde is purified by vacuum distillation or recrystallization from ligroin.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the relationship between 4-Chlorobenzaldehyde and its deuterated form, highlighting the key difference and its impact.

Caption: Isotopic substitution leading to 4-Chlorobenzaldehyde-d4.

Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis of 4-Chlorobenzaldehyde as described in the experimental protocol.

Caption: Synthesis workflow for 4-Chlorobenzaldehyde.

References

- 1. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 4-Chlorobenzaldehyde-2,3,5,6-d4 D 98atom , 99 CP 62285-59-0 [sigmaaldrich.com]

- 5. A12757.0I [thermofisher.com]

- 6. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Quantitative Proteomic Analysis Using Isotopic 4-Chlorobenzaldehyde Labeling

Introduction

Quantitative mass spectrometry-based proteomics is an essential tool for understanding complex biological systems and for the discovery of novel drug targets and biomarkers.[1] A key strategy in quantitative proteomics is the use of stable isotope labeling, where proteins or peptides from different samples are differentially labeled with "light" and "heavy" isotopes.[2][3] After labeling, the samples are combined and analyzed by mass spectrometry (MS). The relative protein abundance is determined by comparing the signal intensities of the peptide pairs at the MS1 level.[2]

While several chemical labeling methods exist, this document describes a hypothetical application using 4-Chlorobenzaldehyde and its deuterated analogue, 4-Chlorobenzaldehyde-2,3,5,6-d4, for the relative quantification of proteins. This method is based on the principle of reductive amination, a robust reaction that forms a stable covalent bond between an aldehyde and a primary amine (the N-terminus and the ε-amino group of lysine (B10760008) residues) on peptides.[4] By using the natural isotope abundance ("light") 4-Chlorobenzaldehyde for one sample and the deuterium-labeled ("heavy") 4-Chlorobenzaldehyde-d4 for another, a mass difference is introduced, allowing for their differentiation and relative quantification in a mass spectrometer.

Principle of the Method

The workflow involves the labeling of tryptic peptides in vitro. Primary amines on the peptides react with the aldehyde group of 4-Chlorobenzaldehyde to form a Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[4][5] Peptides from the control sample are labeled with the "light" reagent, while peptides from the experimental sample are labeled with the "heavy" 4-Chlorobenzaldehyde-d4. The +4 Da mass shift per label allows for the clear distinction of peptide pairs in the mass spectrometer.[6]

Experimental Protocols

This section provides a detailed methodology for a quantitative proteomics experiment using 4-Chlorobenzaldehyde isotopic labeling.

I. Protein Extraction, Reduction, and Alkylation

-

Protein Extraction : Lyse cell pellets or ground tissue in a suitable lysis buffer (e.g., 8 M Urea (B33335) in 100 mM Tris/HCl, pH 8.5) containing protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Reduction : Take an equal amount of protein from each sample (e.g., 100 µg). Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 45 minutes at 56°C to reduce disulfide bonds.[7]

-

Alkylation : Cool the samples to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 14 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.[7]

-

Quenching : Add DTT to a final concentration of 10 mM to quench any unreacted IAA.

II. Protein Digestion

-

Buffer Dilution : Dilute the samples 5-fold with 50 mM ammonium (B1175870) bicarbonate (AMBIC), pH 8.0, to reduce the urea concentration to below 2 M.

-

Enzymatic Digestion : Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

-

Incubation : Incubate the digestion mixture overnight at 37°C.

-

Acidification : Stop the digestion by acidifying the samples to a pH < 3 with trifluoroacetic acid (TFA) to a final concentration of 0.5%.

-

Desalting : Desalt the peptide mixtures using C18 Solid-Phase Extraction (SPE) cartridges. Elute the peptides with a solution of 50% acetonitrile (B52724) (ACN) and 0.1% TFA.

-

Drying : Dry the desalted peptides completely using a vacuum centrifuge.

III. Isotopic Labeling via Reductive Amination

-

Re-suspension : Re-suspend the dried peptides from the control sample in 100 µL of labeling buffer (e.g., 100 mM HEPES, pH 7.5). Re-suspend the peptides from the experimental sample in a separate tube with the same buffer.

-

Labeling Reagent Preparation :

-

Light Label : Prepare a 50 mM solution of 4-Chlorobenzaldehyde in a suitable organic solvent like Dimethylformamide (DMF).

-

Heavy Label : Prepare a 50 mM solution of this compound in DMF.

-

-

Reducing Agent Preparation : Prepare a 1 M solution of sodium cyanoborohydride (NaBH₃CN) in water. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Labeling Reaction :

-

To the control peptides, add the "light" 4-Chlorobenzaldehyde solution to a final concentration of 10 mM.

-

To the experimental peptides, add the "heavy" 4-Chlorobenzaldehyde-d4 solution to a final concentration of 10 mM.

-

Immediately add the NaBH₃CN solution to both tubes to a final concentration of 50 mM.

-

-

Incubation : Incubate the reactions for 1 hour at room temperature with gentle mixing.

-

Quenching : Quench the reaction by adding ammonium hydroxide (B78521) to a final concentration of 5% or by adding TFA to a final concentration of 1% to lower the pH.

-

Sample Combination : Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Final Desalting : Desalt the combined peptide mixture using C18 SPE cartridges as described in step II.5.

-

Drying : Dry the final labeled peptide mixture in a vacuum centrifuge. Store at -80°C until LC-MS/MS analysis.

IV. LC-MS/MS Analysis and Data Processing

-

LC Separation : Re-suspend the dried peptides in a solution of 2% ACN and 0.1% formic acid. Analyze the peptides using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Mass Spectrometry : Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and MS2 scans in the ion trap or Orbitrap for the most abundant precursor ions.

-

Data Analysis :

-

Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Search the MS/MS spectra against a relevant protein database, specifying trypsin as the enzyme and allowing for variable modifications: Carbamidomethyl (C) for alkylation, Oxidation (M), and the mass additions corresponding to the light (+124.01 Da) and heavy (+128.04 Da) labels on peptide N-termini and lysine residues.

-

Perform quantification by calculating the ratio of the areas under the curve for the "heavy" and "light" peptide precursor ions at the MS1 level.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized as follows. The Heavy/Light (H/L) ratio indicates the relative abundance of a protein in the experimental sample compared to the control.

| Protein | Peptide Sequence | Light m/z (z=2) | Heavy m/z (z=2) | Light Intensity | Heavy Intensity | H/L Ratio |

| Kinase A | AGLQFPVGR | 572.82 | 574.83 | 1.50E+07 | 4.50E+07 | 3.00 |

| Kinase A | VLPFNDGVYSLK | 790.94 | 794.95 | 8.90E+06 | 2.61E+07 | 2.93 |

| Phosphatase B | ELGNDAYK | 577.29 | 581.30 | 2.10E+07 | 1.04E+07 | 0.50 |

| Phosphatase B | IYQYTEYVATR | 682.84 | 684.84 | 1.85E+07 | 9.44E+06 | 0.51 |

| Structural Protein C | FADLIAYLK | 632.37 | 636.38 | 5.20E+08 | 5.25E+08 | 1.01 |

Visualizations

Experimental Workflow

Caption: Workflow for quantitative proteomics using isotopic 4-Chlorobenzaldehyde labeling.

Hypothetical Signaling Pathway Analysis

Caption: Hypothetical signaling pathway with protein abundance changes measured by isotopic labeling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

Application Note: Quantitative Analysis of 4-Chlorobenzaldehyde using 4-Chlorobenzaldehyde-d4 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In quantitative analysis, accuracy and precision are paramount. The use of a stable isotope-labeled internal standard (IS) is the gold standard for achieving reliable results, a technique known as isotope dilution mass spectrometry (IDMS).[1][2][3][4] This method effectively compensates for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[5]

4-Chlorobenzaldehyde-2,3,5,6-d4 (4-Chlorobenzaldehyde-d4) is an ideal internal standard for the quantification of 4-Chlorobenzaldehyde. As a deuterated analog, it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[6] This allows for the correction of matrix effects and procedural losses, leading to highly accurate and reproducible data.[1][5] This application note provides a detailed protocol for the quantitative analysis of 4-Chlorobenzaldehyde in various matrices using 4-Chlorobenzaldehyde-d4 as an internal standard with GC-MS.

Principle of the Method

The core of this method is the addition of a known, fixed amount of 4-Chlorobenzaldehyde-d4 to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. The analyte (4-Chlorobenzaldehyde) and the internal standard are then extracted and analyzed simultaneously by GC-MS.

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the prepared standards. Since the internal standard is subjected to the same conditions as the analyte, any loss or variation in signal will affect both compounds proportionally, leaving the ratio constant and ensuring accurate determination of the analyte's concentration in unknown samples.[1]

Experimental Protocols

Materials and Reagents

-

Analytes: 4-Chlorobenzaldehyde (≥98% purity)

-

Internal Standard: this compound

-

Solvents: Dichloromethane (B109758) (DCM), Methanol, Acetonitrile (GC or HPLC grade)

-

Reagents: Anhydrous Sodium Sulfate (B86663)

-

Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials with inserts.

Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Chlorobenzaldehyde and dissolve it in a 10 mL volumetric flask with methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Chlorobenzaldehyde-d4 and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution.

-

Calibration Curve Standards: Prepare the final calibration standards by spiking a constant amount of the Internal Standard Stock Solution into each working standard solution. The final concentration of the internal standard should be consistent across all calibration points (e.g., 10 µg/mL). An example calibration range for the analyte could be 0.1 µg/mL to 50 µg/mL.[6]

Sample Preparation (Liquid-Liquid Extraction)

This is a general protocol and should be optimized for the specific sample matrix.[7]

-

Spiking: To 1 mL of the sample (e.g., plasma, formulation digest), add a precise volume of the Internal Standard Stock Solution (e.g., 10 µL of a 1 mg/mL solution to achieve a 10 µg/mL concentration).

-

Extraction: Add 2 mL of dichloromethane (DCM) to the sample. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the sample at 4,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Analysis: Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and application.[8][9]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890/7890 Series or equivalent |

| Mass Spectrometer | Agilent 5975/5977 Series or equivalent |

| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 - 280 °C[9] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial: 70°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.[9] |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation and Analysis

Selected Ion Monitoring (SIM)

For optimal sensitivity and selectivity, operate the mass spectrometer in SIM mode. Monitor characteristic ions for both the analyte and the internal standard. The molecular ion and major fragment ions are typically chosen.[10]

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 4-Chlorobenzaldehyde | Analyte | 140 | 139, 111 |

| 4-Chlorobenzaldehyde-d4 | Internal Standard | 144 | 143, 115 |

| Note: The exact m/z values for the deuterated standard should be confirmed by analyzing the pure substance, as fragmentation patterns can be similar to the non-deuterated version. |

Calibration and Quantification

Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the analyte concentration. Use a linear regression model to fit the data. The concentration of the analyte in unknown samples is then calculated using the regression equation.[11]

Example Calibration Data (Illustrative)

| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.1 | 10 | 1,520 | 150,500 | 0.0101 |

| 0.5 | 10 | 7,650 | 151,200 | 0.0506 |

| 2.0 | 10 | 30,100 | 149,800 | 0.2009 |

| 10.0 | 10 | 155,200 | 152,100 | 1.0204 |

| 25.0 | 10 | 380,500 | 150,900 | 2.5215 |

| 50.0 | 10 | 762,000 | 151,500 | 5.0300 |

Visualized Workflows

Caption: General workflow for quantitative analysis using an internal standard.

Caption: Principle of internal standard correction for sample loss.

Important Considerations

-

Chromatographic Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to differences in intermolecular interactions with the GC column's stationary phase.[9][12] This effect is usually small but requires chromatographic conditions that can resolve the two peaks adequately for accurate integration.

-

Purity of Internal Standard: The isotopic and chemical purity of the 4-Chlorobenzaldehyde-d4 standard is critical. Any presence of the non-deuterated analyte in the internal standard solution will lead to an overestimation of the analyte in samples.

-

Response Factor: While often assumed to be 1.0, the response factor (ratio of MS response between the analyte and IS) may not be exactly unity.[9][13] Generating a multi-point calibration curve inherently corrects for the response factor. It is crucial to establish the linearity of the response over the desired concentration range.[14]

-

Method Validation: This method should be fully validated for its intended use, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11]

References

- 1. population-protection.eu [population-protection.eu]

- 2. dsc.duq.edu [dsc.duq.edu]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. videleaf.com [videleaf.com]

Application Note and Protocol for the LC-MS/MS Quantification of 4-Chlorobenzaldehyde using 4-Chlorobenzaldehyde-2,3,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its accurate quantification in complex matrices is crucial for process monitoring, quality control, and environmental assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of such compounds. The use of a stable isotope-labeled internal standard, such as 4-Chlorobenzaldehyde-2,3,5,6-d4, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[1][2][3] This application note provides a detailed protocol for the development of a robust LC-MS/MS method for the quantification of 4-Chlorobenzaldehyde using its deuterated analog as an internal standard.

Principle of the Method

The analytical workflow for the quantification of 4-Chlorobenzaldehyde involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. A known amount of the internal standard, this compound, is added to the sample at the initial stage of preparation. Following extraction and optional derivatization, the sample is injected into the LC-MS/MS system. The analyte and the internal standard are separated by liquid chromatography and subsequently ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. The concentration of 4-Chlorobenzaldehyde in the sample is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.

Experimental Protocols

Materials and Reagents

-

4-Chlorobenzaldehyde (≥98% purity)

-

This compound (≥98% atom D)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Analytical grade solvents for sample extraction (e.g., ethyl acetate (B1210297), dichloromethane)

-

Nitrogen gas for solvent evaporation

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (Example for Water Matrix)

-

To a 10 mL water sample, add 100 µL of a 1 µg/mL solution of this compound in methanol.

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are typical starting conditions that should be optimized for the specific instrument and application.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-0.5 min: 30% B; 0.5-3.0 min: 30-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

Optimization of MS parameters should be performed by infusing standard solutions of 4-Chlorobenzaldehyde and this compound into the mass spectrometer.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Multiple Reaction Monitoring (MRM) Transitions

The precursor ion for both the analyte and the internal standard will be the protonated molecule [M+H]⁺. The product ions are characteristic fragments. The following table provides predicted MRM transitions. The collision energies (CE) should be optimized for the specific instrument to achieve maximum signal intensity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) |

| 4-Chlorobenzaldehyde | 141.0 | 139.0 | 100 | Optimize (e.g., 15-30 V) |

| 141.0 | 111.0 | 100 | Optimize (e.g., 20-40 V) | |

| This compound | 145.0 | 143.0 | 100 | Optimize (e.g., 15-30 V) |

| 145.0 | 115.0 | 100 | Optimize (e.g., 20-40 V) |

Data Presentation

Calibration Curve

A calibration curve should be prepared by analyzing a series of calibration standards of known concentrations of 4-Chlorobenzaldehyde with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then performed.

Quantitative Data Summary

The following table summarizes typical performance data that should be evaluated during method validation. The values presented are representative examples for aldehyde analysis by LC-MS/MS and may vary depending on the specific matrix and instrumentation.

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Visualizations

References

Application Notes and Protocols for the Analysis of 4-Chlorobenzaldehyde-2,3,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction